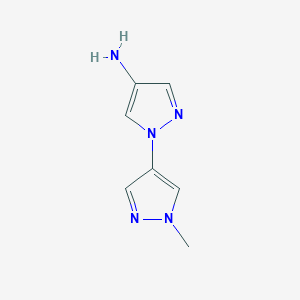

1'-methyl-1'H-1,4'-bipyrazol-4-amine

Descripción

Context within Bipyrazole and Pyrazole (B372694) Chemistry

Bipyrazoles are a class of compounds composed of two interconnected pyrazole rings. The connection can be through a carbon-carbon, carbon-nitrogen, or nitrogen-nitrogen bond, leading to various isomers with distinct chemical properties and applications. everand.comenergetic-materials.org.cn The 1,4'-bipyrazole scaffold, as seen in the title compound, is one such arrangement that has been explored in different chemical contexts, including the development of energetic materials and pharmaceuticals. energetic-materials.org.cn

The chemistry of pyrazoles themselves is extensive, with the pyrazole ring being a key structural motif in numerous commercially available drugs and agrochemicals. globalresearchonline.net The versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physical properties.

Significance of Aminopyrazoles in Synthetic Organic Chemistry

The aminopyrazole moiety is a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly fused pyrazoloazines which have significant medicinal applications. beilstein-journals.org Aminopyrazoles are versatile synthons due to the presence of multiple reactive sites, allowing for the construction of complex molecular architectures. nih.gov

The position of the amino group on the pyrazole ring dictates its reactivity and the types of structures that can be synthesized. For instance, 5-aminopyrazoles are widely used in the preparation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgchim.it While 4-aminopyrazoles have been comparatively less explored, they offer unique synthetic possibilities for accessing different classes of compounds. The synthesis of 4-aminopyrazoles can be achieved through methods like the Knorr pyrazole synthesis. chim.it

Overview of Research Trajectories for Related Heterocyclic Systems

Research into pyrazole-containing heterocyclic systems is a vibrant area of medicinal chemistry. Scientists are continually exploring novel synthetic routes to access diverse pyrazole derivatives and evaluating their potential as therapeutic agents. globalresearchonline.netnih.gov A significant trend is the incorporation of the pyrazole scaffold into more complex, often fused, heterocyclic systems to enhance biological activity and selectivity.

Bipyrazole derivatives, in particular, have shown a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ontosight.ainih.govtandfonline.com The ability to functionalize both pyrazole rings independently in bipyrazole systems offers a powerful strategy for developing new drug candidates with improved pharmacological profiles. nih.gov Furthermore, the coordination chemistry of bipyrazoles with metal ions is an active area of research, with applications in catalysis and materials science. mdpi.com

Detailed Research Findings

While specific research publications detailing the synthesis and applications of 1'-methyl-1'H-1,4'-bipyrazol-4-amine are not abundant in publicly accessible literature, the general methodologies for the synthesis of related bipyrazoles and aminopyrazoles provide a framework for its potential preparation.

Synthesis of Bipyrazoles: The synthesis of bipyrazole systems can be achieved through various strategies, including:

Condensation reactions of hydrazines with tetracarbonyl compounds. everand.com

1,3-dipolar cycloaddition reactions. everand.com

Metal-catalyzed cross-coupling reactions, which have become a powerful tool for the construction of C-N and C-C bonds between heterocyclic rings. everand.com

Synthesis of Aminopyrazoles: The introduction of an amino group onto a pyrazole ring can be accomplished through several synthetic routes. For 4-aminopyrazoles, the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a common method. chim.it

Interactive Data Table: Representative Spectroscopic Data for a Related Bipyrazole Compound

The following data is for 3,3′,5,5′-Tetramethyl-1H,1'H-4,4'-bipyrazole, a structurally related compound, to provide an example of the types of spectroscopic data obtained for such molecules. nih.gov

| Property | Value |

| Molecular Formula | C10H14N4 |

| Molecular Weight | 190.25 g/mol |

| PubChem CID | 744436 |

Note: This data is for a related compound and is intended for illustrative purposes. nih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H9N5 |

|---|---|

Peso molecular |

163.18 g/mol |

Nombre IUPAC |

1-(1-methylpyrazol-4-yl)pyrazol-4-amine |

InChI |

InChI=1S/C7H9N5/c1-11-5-7(3-9-11)12-4-6(8)2-10-12/h2-5H,8H2,1H3 |

Clave InChI |

GTHTVJZNYYIVLN-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C=N1)N2C=C(C=N2)N |

Origen del producto |

United States |

Synthetic Methodologies for 1 Methyl 1 H 1,4 Bipyrazol 4 Amine and Its Derivatives

Strategies for Constructing the Bipyrazole Core Structure

The formation of the carbon-carbon bond linking the two pyrazole (B372694) rings is a critical step in the synthesis. This can be achieved either by coupling two pre-formed pyrazole rings or by constructing one pyrazole ring onto another existing pyrazole scaffold.

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds between aromatic and heteroaromatic rings. youtube.com These methods offer a powerful and modular approach to the bipyrazole core. The general strategy involves reacting a pyrazole-containing organometallic reagent with a halogenated pyrazole, catalyzed by a transition metal, typically palladium. youtube.comchemrxiv.org

Key methodologies include:

Suzuki Coupling: This reaction pairs a pyrazoleboronic acid or ester with a halopyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole). The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Stille Coupling: This involves the coupling of an organostannane (e.g., a stannylpyrazole) with a halopyrazole.

Negishi Coupling: This method utilizes an organozinc reagent, which couples with a halopyrazole. nih.gov

These reactions typically employ a palladium catalyst, often with a phosphine (B1218219) ligand, and a base in an organic solvent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. nih.gov A "pre-join" approach has also been described, where two pyrazole units are tethered before an intramolecular dehydrogenative coupling reaction forms the final bipyrazole link. nih.gov

Table 1: Comparison of Inter-ring Coupling Reactions for Bipyrazole Synthesis

| Coupling Reaction | Nucleophilic Precursor | Electrophilic Precursor | Typical Catalyst System | Key Advantages |

|---|---|---|---|---|

| Suzuki | Pyrazoleboronic acid/ester | Halopyrazole (I, Br) | Pd(OAc)₂, Pd(PPh₃)₄ + Base (e.g., K₂CO₃, Cs₂CO₃) | Air and moisture stability of boronic acids; mild conditions. |

| Stille | Stannylpyrazole | Halopyrazole (I, Br, OTf) | Pd(PPh₃)₄ | Tolerates a wide range of functional groups. |

| Negishi | Pyrazolylzinc halide | Halopyrazole (I, Br, Cl) | Pd(dba)₂ + Ligand (e.g., SPhos, XPhos) | High reactivity of organozinc reagents. |

An alternative to coupling two complete rings is to construct the second pyrazole ring onto a functionalized precursor of the first. This involves forming the five-membered ring through a cyclization reaction. A common and historic method is the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophile. nih.gov

Common cyclization strategies include:

Reaction with 1,3-Dicarbonyl Compounds: A substituted pyrazole bearing a 1,3-dicarbonyl moiety (or a synthetic equivalent like an enaminone) can be reacted with hydrazine or a substituted hydrazine to form the second pyrazole ring. mdpi.com For instance, a precursor like 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione could be cyclized with hydrazine.

From α,β-Alkynic Hydrazones: The electrophilic cyclization of α,β-alkynic hydrazones, which can be formed from alkynic ketones and hydrazines, provides a direct route to substituted pyrazoles. researchgate.netbenthamdirect.com

From Pyranones: Pyran-2,4-diones have been shown to react with aryl hydrazines under thermal conditions to yield 3,4′-bipyrazol-3′-ones, which are valuable precursors. mdpi.comresearchgate.net

Table 2: Selected Cyclization Strategies for Pyrazole Ring Synthesis

| Precursor Type | Reagent | Resulting Ring System | Reference Example |

|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Substituted Pyrazole | Knorr Pyrazole Synthesis |

| α,β-Alkynic Hydrazone | Copper(I) Iodide | Substituted Pyrazole | Electrophilic Cyclization researchgate.net |

| Pyran-2,4-dione | Phenylhydrazine (B124118) | Bipyrazol-3-one | Catalyst-free thermal reaction mdpi.com |

Introduction and Functionalization of the 4-Amino Group

Once the 1'-methyl-1'H-1,4'-bipyrazole core is established, the final key step is the introduction of the amino group at the 4-position of the second pyrazole ring. Several classical and modern organic reactions can be employed for this transformation.

Reductive amination is a powerful method for forming amines from carbonyl compounds. ineosopen.org This approach would require a precursor such as 1'-methyl-1'H-1,4'-bipyrazol-4-one or the corresponding aldehyde. The reaction proceeds in two stages: the formation of an intermediate imine or enamine, followed by its reduction to the amine. ineosopen.org This can be performed in a one-pot procedure by mixing the carbonyl compound, an amine source (like ammonia (B1221849) or ammonium (B1175870) salts), and a reducing agent. ineosopen.orgresearchgate.net

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (STAB)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The reactivity of formylpyrazoles in reductive amination with various amines has been studied, demonstrating the feasibility of this approach within the pyrazole chemical space. ineosopen.org

The direct replacement of a leaving group on the pyrazole ring with an amine source is a straightforward strategy. This typically involves a 4-halo-1'-methyl-1'H-1,4'-bipyrazole as the substrate.

Two primary mechanisms are relevant:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile, such as ammonia or an amide anion, on the pyrazole ring, displacing a halide ion. The pyrazole ring's π-excess character can make this reaction challenging, often requiring harsh conditions or the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack. encyclopedia.pub

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is a more versatile and widely used method for forming aryl and heteroaryl amines. rsc.org It involves the reaction of a halo-bipyrazole with an amine source in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is known for its broad substrate scope and milder reaction conditions compared to SNAr. rsc.org

Table 3: Comparison of Nucleophilic Substitution Methods for Amination

| Method | Substrate | Amine Source | Conditions | Key Features |

|---|---|---|---|---|

| SNAr | 4-Halo-bipyrazole | Ammonia, Alkylamines | High temperature/pressure, may require catalyst (e.g., CuI) | Can be difficult on electron-rich pyrazoles. encyclopedia.pub |

| Buchwald-Hartwig | 4-Halo-bipyrazole | Ammonia, Primary/Secondary Amines, Benzophenone Imine | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | Mild conditions, high functional group tolerance. rsc.org |

Classic rearrangement reactions provide an alternative route to primary amines from carboxylic acid derivatives, involving the loss of one carbon atom. These methods are particularly useful if the corresponding 1'-methyl-1'H-1,4'-bipyrazole-4-carboxylic acid is an accessible intermediate.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.orgorganic-chemistry.org The acyl azide is typically prepared from the corresponding carboxylic acid via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.govrsc.org A key advantage is the retention of stereochemistry at the migrating carbon center. nih.govnih.gov

Hofmann Rearrangement: In this reaction, a primary carboxamide is treated with bromine or another oxidant in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com This generates an N-bromoamide intermediate that rearranges to an isocyanate, which is subsequently hydrolyzed in the aqueous basic medium to the primary amine. wikipedia.orgacs.org

Table 4: Key Features of Hofmann and Curtius Rearrangements

| Reaction | Starting Material | Key Intermediate | Reagents | Byproduct |

|---|---|---|---|---|

| Curtius | Carboxylic Acid / Acyl Halide | Acyl Azide, Isocyanate | NaN₃ or DPPA; Heat; H₂O | N₂ |

| Hofmann | Primary Carboxamide | N-Bromoamide, Isocyanate | Br₂ (or NBS), NaOH, H₂O | CO₂ |

N-Methylation Strategies for Pyrazole Nitrogen

The introduction of a methyl group onto a pyrazole nitrogen is a critical step in the synthesis of 1'-methyl-1'H-1,4'-bipyrazol-4-amine. The challenge in this step lies in controlling the regioselectivity, as unsymmetrically substituted pyrazoles present two distinct nitrogen atoms available for alkylation. Various methylating agents and strategies have been developed to address this challenge.

Traditional methylating agents such as methyl iodide and dimethyl sulfate (B86663) are commonly used but often result in poor regioselectivity, yielding a mixture of N1 and N2 isomers. acs.org For instance, the methylation of asymmetrically substituted 1H-pyrazoles with methyl iodide can lead to an inseparable mixture of regioisomers. mdpi.com In one study, the reaction of a substituted pyrazole with methyl iodide in the presence of potassium hydroxide (B78521) in dimethylformamide (DMF) produced a 1:5 ratio of the two possible regioisomers. mdpi.com

To overcome the issue of poor regioselectivity, more sophisticated methods have been developed. One such approach involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. These reagents significantly enhance the selectivity of N-alkylation compared to traditional methods. Following the alkylation step, the silyl (B83357) group is readily removed through protodesilylation using a fluoride (B91410) source and water to yield the N-methyl pyrazole. This method has been shown to achieve N1/N2 regioisomeric ratios ranging from 92:8 to greater than 99:1 for a variety of pyrazole substrates. acs.org

Another environmentally benign methylating agent is dimethyl carbonate (DMC). N-methylation of pyrazoles using DMC can be carried out in the absence of a catalyst or solvent at elevated temperatures (110–170°C), offering a simpler and greener alternative to traditional methods. tandfonline.com Biocatalytic N-methylation, employing enzymes such as methyltransferases, has also emerged as a highly regioselective method for the synthesis of N-methylated heterocycles. nih.gov

The choice of methylating agent and reaction conditions is crucial for achieving the desired regioselectivity in the synthesis of this compound and its derivatives. The following table summarizes the outcomes of different N-methylation strategies on pyrazole substrates.

| Methylating Agent | Base/Catalyst | Solvent | Substrate Type | Regioisomeric Ratio (N1:N2) | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl Iodide | KOH | DMF | Asymmetrically substituted 1H-pyrazole | 1:5 | 74% (total) | mdpi.com |

| α-Halomethylsilanes | KHMDS | DMSO | Various pyrazoles | >92:8 to >99:1 | Good | acs.org |

| Dimethyl Carbonate | None | None | Pyrazole | - | Good | tandfonline.com |

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

The synthesis of complex molecules like this compound requires precise control over chemo-, regio-, and stereoselectivity. These factors determine the final structure and purity of the product.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the bipyrazole core, chemoselectivity is important when coupling the two pyrazole rings, especially if they bear other reactive functional groups. For example, in a palladium-catalyzed cross-coupling reaction, the catalyst must selectively facilitate the C-N bond formation without promoting unwanted side reactions at other sites in the molecule.

Regioselectivity is a critical consideration in the synthesis of this compound, particularly during the N-methylation step, as discussed in the previous section. acs.orgmdpi.com The inherent asymmetry of a substituted pyrazole ring leads to the possibility of forming two different regioisomers upon methylation. The regiochemical outcome of pyrazole synthesis can also be influenced by the choice of solvent and reaction conditions. For instance, the synthesis of N-phenylpyrazoles from β-enamino diketones and phenylhydrazine can yield different regioisomers depending on whether a protic or aprotic solvent is used. mdpi.com Stepwise synthetic protocols have also been shown to affect the chemo- and regioselectivity of pyrazole formation. nih.gov

Stereoselectivity , the preferential formation of one stereoisomer over another, is a key consideration in the synthesis of chiral molecules. While this compound itself is not chiral, derivatives of this compound may contain stereocenters. In such cases, the synthetic pathway must be designed to control the stereochemical outcome. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with excellent stereoselectivity. nih.gov For non-chiral target molecules like the parent compound, stereoselectivity is not a primary concern.

The following table provides examples of how reaction conditions can influence selectivity in pyrazole and bipyrazole synthesis.

| Reaction Type | Substrates | Conditions | Observed Selectivity | Reference |

|---|---|---|---|---|

| N-Methylation | Asymmetrically substituted 1H-pyrazole, Methyl Iodide | K2CO3, DMF | Formation of a single regioisomer | nih.gov |

| Pyrazole formation | β-Enamino diketones, Phenylhydrazine | Solvent variation (protic vs. aprotic) | Solvent-dependent regioselectivity | mdpi.com |

| N-Vinylation | Pyrazoles, Conjugated carbonyl alkynes | With or without Ag2CO3 | Switchable stereoselective synthesis of (E)- or (Z)-isomers | nih.gov |

Modern Catalyst Systems in Bipyrazole Synthesis

The construction of the bipyrazole framework, particularly the C-N linkage between the two pyrazole rings, is often accomplished using modern transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalyst systems are at the forefront of these methodologies.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to the synthesis of this compound by coupling a suitably functionalized pyrazole (e.g., a 4-halopyrazole) with an aminopyrazole. The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand coordinated to the palladium center. Sterically hindered and electron-rich ligands, such as tBuDavePhos, have proven effective for the amination of 4-halopyrazoles. nih.gov

The Ullmann condensation is another important method for C-N bond formation, traditionally using copper as a catalyst. wikipedia.orgacs.org Modern variations of the Ullmann reaction may also employ palladium or nickel catalysts and often utilize ligands to improve reaction efficiency and substrate scope. wikipedia.org These reactions can be used to couple a pyrazole with a halo-pyrazole to form the bipyrazole core.

The development of advanced catalyst systems has enabled the synthesis of complex aminated heterocyclic compounds under milder conditions and with greater functional group tolerance. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be optimized for a successful synthesis.

The following table presents examples of modern catalyst systems used in C-N cross-coupling reactions relevant to bipyrazole synthesis.

| Reaction | Catalyst | Ligand | Substrates | Key Features | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)2 | tBuDavePhos | 4-Halo-1H-1-tritylpyrazoles and amines | Effective for amines lacking a β-hydrogen | nih.gov |

| Ullmann Coupling | CuI | None | 4-Iodo-1H-1-tritylpyrazole and alkylamines | Effective for alkylamines with a β-hydrogen | nih.gov |

| Buchwald-Hartwig Amination | Pd(OAc)2 | X-Phos | 2- or 4-bromoestrones and anilines | High yields under microwave irradiation | beilstein-journals.org |

Advanced Spectroscopic Characterization of 1 Methyl 1 H 1,4 Bipyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, the electronic environment of each proton, and the connectivity between adjacent protons. The spectrum for 1'-methyl-1'H-1,4'-bipyrazol-4-amine is expected to show distinct signals corresponding to the protons on the two pyrazole (B372694) rings, the N-methyl group, and the primary amine group.

The protons on the pyrazole rings would appear in the aromatic region of the spectrum. The methyl group protons attached to the nitrogen atom would likely appear as a sharp singlet. The amine (NH₂) protons typically present as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative of expected values and would be confirmed by experimental data.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5-8.5 | Multiple signals | 4H | Pyrazole ring protons |

| ~ 5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 3.8 | Singlet | 3H | -CH₃ |

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. pressbooks.publibretexts.org Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the pyrazole rings are expected to resonate in the downfield region typical for aromatic and heteroaromatic carbons. The carbon of the N-methyl group would appear in the upfield region.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative of expected values and would be confirmed by experimental data.)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 100-150 | Pyrazole ring carbons |

| ~ 35-45 | -CH₃ |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural connectivity and spatial relationships within a molecule. princeton.edusdsu.eduemerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would be used to identify which protons are adjacent to each other on the pyrazole rings, helping to assign the specific signals for each ring proton. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyrazole and methyl groups.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine which protons are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between the methyl group protons and protons on the adjacent pyrazole ring. princeton.eduresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic bands for the N-H stretching of the amine, C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching of the pyrazole rings, and C-N stretching are expected. orgchemboulder.comlibretexts.org

Table 3: Hypothetical FTIR Data for this compound (Note: This table is illustrative of expected values and would be confirmed by experimental data.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic (Pyrazole) |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₃) |

| 1500-1650 | C=N and C=C Stretch | Pyrazole Rings |

| 1250-1350 | C-N Stretch | Aromatic Amine |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to FTIR. wikipedia.orgbruker.com It is particularly sensitive to non-polar, symmetric bonds. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyrazole rings.

Table 4: Hypothetical Raman Spectroscopy Data for this compound (Note: This table is illustrative of expected values and would be confirmed by experimental data.)

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic (Pyrazole) |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₃) |

| 1400-1600 | Ring Breathing Modes | Pyrazole Rings |

| 1200-1300 | C-N Stretch | Aromatic Amine |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides insight into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is influenced by the presence of chromophores—parts of a molecule that absorb light—and auxochromes, which are functional groups that can modify the absorption characteristics of a chromophore.

For this compound, the conjugated system of the two linked pyrazole rings constitutes the primary chromophore. The presence of the amino group (-NH₂) acts as a powerful auxochrome, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) electronic transitions. The extension of conjugation across the bipyrazole system generally results in absorption at longer wavelengths compared to a single pyrazole ring.

While specific experimental data for this compound is not extensively published, the expected UV-Vis absorption characteristics can be predicted based on its structure. The spectrum would likely exhibit strong absorption bands in the UV region, characteristic of aromatic and heteroaromatic systems.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Transition Type | Predicted λmax (nm) | Solvent |

| π → π | ~250 - 290 | Ethanol |

| n → π | ~300 - 340 | Ethanol |

Note: The values in this table are predicted based on the analysis of similar conjugated heterocyclic structures and have not been experimentally verified from the available literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₈H₉N₅, which corresponds to a monoisotopic mass of approximately 175.0858 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (in this case, five) will have an odd nominal molecular mass, which is consistent with the calculated mass of 175.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic amines and heterocyclic compounds. Key fragmentation processes would likely include:

α-Cleavage: Cleavage of the bond between the two pyrazole rings, which is a common fragmentation pathway for linked aromatic systems.

Loss of Methyl Radical: Fragmentation involving the loss of the methyl group (-CH₃) from the methylated pyrazole ring, resulting in an [M-15]⁺ peak.

Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocyclic rings, leading to peaks corresponding to the loss of 27 mass units.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Identity | Description |

| 175 | [C₈H₉N₅]⁺ | Molecular Ion (M⁺) |

| 160 | [C₇H₆N₅]⁺ | Loss of a methyl radical (•CH₃) |

| 95 | [C₄H₅N₂]⁺ | Fragment from cleavage between the pyrazole rings |

| 80 | [C₄H₄N₃]⁺ | Fragment from cleavage between the pyrazole rings |

Note: The fragmentation data presented are predictive and based on established fragmentation principles for related chemical structures.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although a published crystal structure for this compound was not found, a crystallographic analysis would yield critical structural data. It would confirm the connectivity of the two pyrazole rings and the positions of the methyl and amino substituents. Furthermore, it would reveal the planarity of the bipyrazole system and the torsion angle between the two rings. The amino group is expected to participate in intermolecular hydrogen bonding, which would significantly influence the crystal packing arrangement. For illustrative purposes, data for a related bipyrazole derivative might be presented in a similar format. science.govresearchgate.net

Table 3: Illustrative Crystallographic Data Format

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ |

| a (Å) | Example: 8.5 - 12.5 |

| b (Å) | Example: 9.0 - 15.0 |

| c (Å) | Example: 7.0 - 11.0 |

| α (°) | 90 |

| β (°) | Example: 90 - 110 |

| γ (°) | 90 |

| V (ų) | Example: 900 - 1500 |

| Z | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds |

Note: This table is a template illustrating the type of data obtained from an X-ray crystallography experiment and does not represent actual experimental data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and assess its purity. For new compounds, experimental values that are within ±0.4% of the calculated values are generally considered acceptable proof of composition. nih.gov

The molecular formula of this compound is C₈H₉N₅. The theoretical elemental composition can be calculated from its molecular weight (175.20 g/mol ).

Table 4: Elemental Analysis Data for C₈H₉N₅

| Element | Mass ( g/mol ) | Theoretical % | Experimental % |

| Carbon (C) | 96.08 | 54.85 | Found: |

| Hydrogen (H) | 9.072 | 5.18 | Found: |

| Nitrogen (N) | 70.035 | 39.97 | Found: |

Note: The "Found" column is left blank as it requires experimental determination. A pure sample is expected to yield results within ±0.4% of the theoretical values.

Computational and Theoretical Investigations of 1 Methyl 1 H 1,4 Bipyrazol 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For 1'-methyl-1'H-1,4'-bipyrazol-4-amine, DFT calculations are used to find the equilibrium geometry by minimizing the energy of the molecule. This process involves iterative adjustments to bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. irjweb.com

Conformational analysis, a crucial part of the geometry optimization process, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, a key feature is the dihedral angle between the two pyrazole (B372694) rings. DFT calculations can predict the most stable conformation, which is typically a non-planar arrangement, to minimize steric hindrance between the two heterocyclic rings. The optimized geometry reveals the precise bond lengths and angles that define the molecule's shape. researchgate.net

| Parameter | Value |

|---|---|

| C-N Bond Length (Amine) | ~1.38 Å |

| N-N Bond Length (Pyrazole) | ~1.35 Å |

| C-C Bond Length (Inter-ring) | ~1.47 Å |

| Dihedral Angle (Ring-Ring) | ~30-40° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 4.6 eV |

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further characterize the reactivity of this compound. researchgate.netekb.eg These descriptors provide a quantitative measure of various electronic properties. imist.ma

Electronegativity (χ): Defined as the negative of the chemical potential, it measures the ability of a molecule to attract electrons. It can be approximated as χ ≈ -(EHOMO + ELUMO)/2. mdpi.com

Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO)/2. A larger energy gap corresponds to greater hardness and lower reactivity. scielo.org.za

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the molecule's polarizability and reactivity. core.ac.uk

Fraction of Electron Transferred (ΔN): This value estimates the number of electrons transferred from an inhibitor molecule to a metal surface in corrosion studies, and can be calculated using the formula ΔN = (χFe - χinh) / [2(ηFe + ηinh)], where Fe represents the metal and inh the inhibitor. researchgate.net

| Descriptor | Value |

|---|---|

| Dipole Moment (μ) | 3.5 Debye |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Chemical Softness (S) | 0.43 eV-1 |

| Fraction of Electron Transferred (ΔN) | 0.85 |

DFT calculations are also valuable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). researchgate.netnih.gov Theoretical ¹H and ¹³C NMR spectra for this compound can be generated and compared with experimental spectra. This comparison helps in the assignment of peaks and confirms the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov By calculating the energies of the electronic transitions between molecular orbitals, the wavelengths of maximum absorption (λmax) can be determined. For this compound, TD-DFT calculations can predict the absorption bands in the UV-Vis region, which correspond to π→π* and n→π* transitions. rsc.org

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - NH₂ | 5.2 | 5.1 |

| ¹³C NMR (δ, ppm) - C-NH₂ | 150 | 148 |

| UV-Vis (λmax, nm) | 280 | 275 |

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes, interactions with solvent molecules, and other dynamic processes. nih.govepfl.ch

For this compound, MD simulations can be used to:

Investigate the flexibility of the molecule, particularly the rotation around the bond connecting the two pyrazole rings.

Study its interactions with solvent molecules, providing insights into its solubility and solvation properties.

Simulate its behavior in a biological environment, such as its interaction with a protein binding site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. ej-chem.orgnih.gov These models use molecular descriptors, which are numerical representations of the chemical information of a molecule, to predict the activity or property of interest. researchgate.net

For a series of bipyrazole derivatives including this compound, a QSAR study could be developed to predict a specific biological activity, such as enzyme inhibition. mdpi.com The quantum chemical descriptors calculated from DFT (e.g., HOMO/LUMO energies, dipole moment, etc.) can be used as independent variables in the QSAR model. science.gov The goal is to create a statistically significant model that can be used to predict the activity of new, unsynthesized bipyrazole derivatives, thereby guiding the design of more potent compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized, Lewis-like description of the molecular wavefunction, which is easier to interpret than the delocalized canonical molecular orbitals. The analysis focuses on donor-acceptor interactions, which are quantified by second-order perturbation theory to estimate the stabilization energy E(2) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent antibonding orbital. These interactions are crucial for understanding molecular stability and reactivity. For a molecule like this compound, NBO analysis would identify the key donor-acceptor interactions within the bipyrazole core, the methyl group, and the amine substituent.

While specific NBO analysis data for this compound is not available in the reviewed literature, a hypothetical analysis would likely reveal significant delocalization between the lone pair of the amine nitrogen and the antibonding orbitals of the pyrazole ring, as well as interactions involving the π-systems of the two pyrazole rings.

Hypothetical NBO Analysis Data for this compound This table is for illustrative purposes as specific data was not found in the literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amine) | π*(C3'-C4') | High |

| π(C4-C5) | π*(N1'-C5') | Moderate |

This hypothetical data would indicate the strength of electron delocalization, with higher E(2) values suggesting stronger interactions and greater stabilization of the molecule.

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. uni-muenchen.dechemrxiv.org It partitions the total electron population among the different atoms, providing a simple and intuitive picture of the charge distribution. uni-muenchen.de This method is based on the linear combination of atomic orbitals (LCAO) representation of the molecular orbitals.

The analysis provides insights into the electrostatic potential of the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net For this compound, a Mulliken population analysis would quantify the charge on each atom, reflecting the electronegativity differences and the effects of electron-donating and -withdrawing groups.

Specific Mulliken charge data for this compound is not present in the surveyed scientific literature. A theoretical calculation would likely show a negative charge on the nitrogen atoms of the pyrazole rings and the amine group due to their higher electronegativity, and positive charges on the carbon and hydrogen atoms. The methyl group would likely have a slight electron-donating effect.

Hypothetical Mulliken Atomic Charges for this compound This table is for illustrative purposes as specific data was not found in the literature.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N(amine) | -0.6 to -0.8 |

| N1 | -0.4 to -0.6 |

| N2 | -0.3 to -0.5 |

| N1' | -0.2 to -0.4 |

| N2' | -0.3 to -0.5 |

It is important to note that Mulliken charges are known to be sensitive to the basis set used in the calculation, which can sometimes lead to unphysical results. uni-muenchen.de Despite this limitation, Mulliken analysis remains a widely used tool for qualitatively understanding charge distribution in molecules.

Reactivity and Chemical Transformations of 1 Methyl 1 H 1,4 Bipyrazol 4 Amine

Reactions at the Amine Functionality

The primary amine group attached to the pyrazole (B372694) ring is a key site for a variety of chemical modifications, including alkylation, acylation, and condensation reactions. These transformations are fundamental in the synthesis of a diverse range of derivatives.

Alkylation and Acylation Reactions

The amine group of 4-aminopyrazoles readily undergoes N-alkylation and N-acylation. The N-alkylation of pyrazoles can be achieved using various alkylating agents, and the regioselectivity is often influenced by steric and electronic factors. For instance, the alkylation of 3-substituted pyrazoles under basic conditions with alkyl halides has been shown to be a viable method. researchgate.net While direct alkylation of the exocyclic amine of 1'-methyl-1'H-1,4'-bipyrazol-4-amine is anticipated, the specific conditions and outcomes would be analogous to those for other 4-aminopyrazoles. A general method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides a route to N-alkyl pyrazoles under mild conditions. semanticscholar.org

N-acylation is another important transformation, yielding stable amide derivatives. The reaction of aminopyrazoles with acylating agents like acid chlorides or anhydrides is a common method. For example, N-acyl pyrazoles can be synthesized by reacting the corresponding pyrazole with an acid chloride. nih.gov The reactivity of the amine can be modulated by the electronic properties of the pyrazole ring system.

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) in DMSO | N-alkylated aminobipyrazole | researchgate.net |

| N-Alkylation | Trichloroacetimidate, Brønsted acid catalyst | N-alkylated aminobipyrazole | semanticscholar.org |

| N-Acylation | Acid chloride or anhydride | N-acylated aminobipyrazole | nih.gov |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can react with aldehydes and ketones in condensation reactions to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic systems and compounds with potential biological applications. The synthesis of Schiff bases from 5-aminopyrazole derivatives and various aldehydes has been reported to proceed in good yield under mild conditions. nih.govresearchgate.net Similarly, pyrazole-based Schiff bases can be synthesized through the condensation of pyrazole aldehydes with aromatic amines. ekb.eg

The general procedure involves the reaction of the aminopyrazole with a carbonyl compound, often in the presence of an acid catalyst, to facilitate the dehydration step. The resulting imine functionality can then serve as a versatile handle for further chemical transformations.

| Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Ethanol, reflux | Aromatic Schiff Base | nih.gov |

| Substituted Benzaldehydes | Methanol, glacial acetic acid, reflux | Substituted Aromatic Schiff Base | researchgate.net |

Functionalization of the Pyrazole Ring System

The pyrazole rings in this compound are susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalization strategies.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic aromatic substitution is a key reaction for functionalizing the pyrazole ring. In general, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted. researchgate.net For this compound, the 4-position of the first pyrazole ring is occupied by the amine group. The amino group is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the C5 position. On the other hand, the N-methylated pyrazole ring is also activated towards electrophilic substitution. Halogenation of pyrazoles using N-halosuccinimides is an efficient method for introducing halogen atoms at the C4 position. researchgate.net Nitration of pyrazoles can also be achieved using standard nitrating agents like a mixture of nitric and sulfuric acid. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring typically requires the presence of strong electron-withdrawing groups and a good leaving group. youtube.comyoutube.com While the unsubstituted pyrazole rings in the target molecule are electron-rich and thus not primed for SNAr, derivatization to introduce such activating groups could open pathways for nucleophilic substitution. For instance, the introduction of a nitro group could facilitate subsequent nucleophilic displacement.

| Reaction Type | Reagents | Typical Position of Substitution | Reference |

|---|---|---|---|

| Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | C4 (if unsubstituted), C5 (directed by NH2) | researchgate.netbeilstein-archives.org |

| Nitration | HNO3/H2SO4 | C4 (if unsubstituted) | nih.govnih.gov |

Derivatization to Other Bipyrazole Analogues

The this compound scaffold can be used as a starting material for the synthesis of a variety of other bipyrazole analogues. eurekaselect.combenthambooks.comresearchgate.net These derivatizations can be achieved through reactions at the amine functionality, as discussed previously, or through functionalization of the pyrazole rings followed by further transformations. For instance, halogenated bipyrazoles can serve as precursors for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of various bipyrazole systems, including 1,4'-bipyrazoles, has been extensively reviewed, highlighting methods such as condensation reactions and metal-catalyzed cross-couplings. benthambooks.comresearchgate.net

Supramolecular Interactions and Hydrogen Bonding

The presence of the amine group and the nitrogen atoms within the pyrazole rings of this compound allows for the formation of various supramolecular assemblies through hydrogen bonding. In the solid state, pyrazole derivatives are known to form hydrogen-bonded dimers, trimers, tetramers, and catemers (chains). nih.gov The N-H of the amine group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors.

Crystal structure analyses of substituted bipyrazoles have revealed the importance of intermolecular contacts, including hydrogen bonding, in dictating the solid-state packing. mdpi.com The specific hydrogen bonding patterns in this compound would depend on the crystallization conditions and the steric and electronic nature of the molecule. It is plausible that the amine group would participate in N-H···N hydrogen bonds with the pyrazole nitrogen atoms of neighboring molecules, leading to the formation of extended networks. nih.gov The study of such interactions is crucial for understanding the crystal engineering principles of this class of compounds.

Coordination Chemistry of 1 Methyl 1 H 1,4 Bipyrazol 4 Amine

Ligand Characteristics and Potential Donor Sites6.2. Synthesis of Coordination Complexes6.3. Coordination Modes and Geometry of Metal Complexes6.4. Spectroscopic Characterization of Metal Complexes6.5. Stability and Reactivity of Coordination Compounds

Further research and publication in the field of coordination chemistry are required to elucidate the properties and behaviors of 1'-methyl-1'H-1,4'-bipyrazol-4-amine as a ligand in metal complexes.

Advanced Materials Science and Chemical Research Applications of 1 Methyl 1 H 1,4 Bipyrazol 4 Amine

Application as Chemical Building Blocks and Intermediates in Organic Synthesis

The utility of 1'-methyl-1'H-1,4'-bipyrazol-4-amine as a chemical building block in organic synthesis is rooted in its versatile structure. The presence of a primary amine group and the bipyrazole core allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. nih.govbeilstein-journals.org

The amine functional group can readily undergo a wide range of reactions, such as N-alkylation, acylation, and condensation reactions, to introduce new functionalities. libretexts.org These modifications can be used to tune the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. For instance, the synthesis of various amide derivatives from related pyrazole (B372694) compounds has been explored for the development of new bioactive agents.

Furthermore, the bipyrazole scaffold itself can be functionalized. The synthesis of related compounds, such as 1'-Methyl-1'H-1,4'-bipyrazole-3-carboxylic acid, has been documented in the patent literature. This highlights the potential for creating a diverse library of derivatives starting from a common bipyrazole core. The synthesis of such carboxylic acid derivatives opens up possibilities for esterification and amidation reactions, further expanding the synthetic utility of the bipyrazole framework.

The strategic combination of the reactive amine group and the stable bipyrazole nucleus makes this compound a promising starting material for the construction of novel heterocyclic systems and functional organic molecules. Its role as an intermediate allows for the systematic modification of its structure to achieve desired properties for specific applications.

Exploration in Advanced Materials Development

The unique molecular architecture of this compound suggests its potential for incorporation into advanced materials. The bipyrazole unit can impart desirable properties such as thermal stability, coordination ability, and specific electronic characteristics.

While direct polymerization of this compound has not been extensively reported, its bifunctional nature—possessing a reactive amine group and the bipyrazole core—makes it a candidate for the synthesis of novel polymers. The amine group can be utilized in step-growth polymerization reactions, such as the formation of polyamides or polyimides. The incorporation of the rigid bipyrazole unit into a polymer backbone could enhance thermal stability and mechanical properties.

Furthermore, bipyrazole-containing polymers have been investigated for their coordination properties with metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials are of interest for applications in catalysis, gas storage, and sensing. The nitrogen atoms of the pyrazole rings in this compound could act as coordination sites for metal centers, potentially forming novel polymeric structures with interesting electronic and photophysical properties. For example, covalent triazine polymers, which also feature nitrogen-rich heterocyclic units, have been synthesized using monomers with amine functionalities. rsc.org

Pyrazole derivatives have been investigated for their fluorescent properties and their potential use in luminescent materials. nih.govscience.govmdpi.com The photophysical properties of these compounds are often influenced by the nature and position of substituents on the pyrazole rings. The bipyrazole structure in this compound provides a conjugated system that could be conducive to luminescence.

Modification of the amine group or further functionalization of the bipyrazole core could be employed to tune the emission wavelength and quantum yield. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic transitions within the molecule, thereby affecting its fluorescent behavior. While specific studies on the luminescent properties of this compound are not widely available, the broader class of pyrazole-based materials has shown promise in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

| Related Pyrazole Compound | Luminescent Property | Potential Application |

| Pyrazole-containing metal complexes | Phosphorescence | OLEDs |

| Substituted pyrazolines | Fluorescence | Fluorescent dyes, sensors |

| Bipyrazole-based coordination polymers | Photoluminescence | Sensing, light-emitting devices |

Role as Electron Transfer Mediators

Electron transfer mediators are crucial components in various electrochemical and biological systems, facilitating the transfer of electrons between an electrode and a substrate or between different redox-active molecules. While the direct application of this compound as an electron transfer mediator is not well-documented, the structural similarity of the bipyrazole core to bipyridine systems suggests potential in this area.

Bipyridine derivatives, such as methyl viologen, are well-known electron transfer mediators. acs.org The two nitrogen-containing aromatic rings in these molecules can readily accept and donate electrons, allowing them to shuttle electrons between different species. The bipyrazole structure in this compound also possesses multiple nitrogen atoms within its aromatic rings, which could potentially participate in redox processes. mdpi.com

Studies on pyrazoline derivatives have shown that they can undergo electron-transfer-induced oxidation. nih.gov This indicates that the pyrazole core is redox-active and could potentially be harnessed for electron transfer applications. The presence of the methyl and amine substituents on the bipyrazole framework would influence its redox potential and stability, which are key parameters for an effective electron transfer mediator. Further electrochemical studies would be necessary to fully explore the potential of this compound in this capacity.

Investigation in Corrosion Inhibition (based on related bipyrazoles)

The use of organic compounds as corrosion inhibitors is a well-established strategy to protect metallic surfaces from degradation in aggressive environments. Bipyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netresearchgate.netnih.govsemanticscholar.org The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions.

The adsorption of bipyrazole molecules on a metal surface is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings. researchgate.netsemanticscholar.org These features allow for strong interactions with the vacant d-orbitals of the metal, leading to the formation of a stable and protective film.

Numerous studies have demonstrated the high inhibition efficiencies of various bipyrazole derivatives. The performance of these inhibitors is often dependent on their molecular structure, including the nature and position of substituents on the bipyrazole core. semanticscholar.org

| Bipyrazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 4-{bis[(3,5-dimethyl-1H-pyrazolyl-1-yl)methyl]-amino}phenol | Carbon Steel | 1 M HCl | > 95 |

| N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline | Carbon Steel | 1 M HCl | ~ 90 |

| 1,3-bis(3-hydroxymethyl-5-methyl-1-pyrazole) propane | Steel | 0.5 M H2SO4 | 88 |

| 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-3-hydroxy-butyric acid | Carbon Steel | 1 M HCl | High |

Given the structural similarities, it is highly probable that this compound would also exhibit significant corrosion inhibition properties. The presence of the amine group could further enhance its adsorption on the metal surface through electrostatic interactions or hydrogen bonding. The bipyrazole backbone provides the necessary heteroatoms and π-electron density for effective surface coordination. Therefore, this compound represents a promising candidate for further investigation as a corrosion inhibitor.

Future Perspectives and Emerging Research Avenues

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

Traditional chemical synthesis routes can be harsh and environmentally taxing. Modern chemistry is increasingly turning towards greener alternatives, and the synthesis of 1'-methyl-1'H-1,4'-bipyrazol-4-amine is an area that could greatly benefit from such an approach. Chemoenzymatic and biocatalytic methods, which utilize enzymes to perform specific chemical transformations, offer high selectivity and operate under mild conditions. nih.govbiorxiv.orgnih.gov

For a molecule like this compound, which contains an amine group, enzymes such as transaminases, imine reductases, and amine dehydrogenases could be particularly valuable. manchester.ac.ukmdpi.comdovepress.com These enzymes are known for their ability to install chiral amine centers with high enantioselectivity, a crucial aspect for pharmaceutical applications. nih.govnih.gov Researchers could explore a multi-enzyme cascade process, where a series of enzymatic reactions are performed in a single pot to build the molecule step-by-step, significantly improving efficiency and reducing waste. nih.govmdpi.com

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Application in Synthesis | Key Advantages |

|---|---|---|

| Transaminases | Introduction of the amine group onto a ketone precursor. | High stereoselectivity, mild reaction conditions. |

| Imine Reductases | Reductive amination of a suitable imine intermediate. | Broad substrate scope, high efficiency. |

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery and materials science. mdpi.comnih.gov For this compound, computational modeling could be employed to predict the properties of novel derivatives before they are synthesized in the lab. nih.govnih.gov

By making systematic in-silico modifications to the core structure—for instance, by adding different functional groups to the pyrazole (B372694) rings—researchers could tune properties such as electronic structure, reactivity, and intermolecular interactions. researchgate.net This approach would allow for the rational design of new molecules with tailored characteristics for specific applications, such as improved binding affinity to a biological target or enhanced photophysical properties for use in organic electronics. researchgate.net Molecular docking studies could further predict how these designed derivatives might interact with specific proteins or enzymes, guiding the development of new therapeutic agents. nih.gov

Exploration of Self-Assembly and Supramolecular Architectures

The nitrogen-rich bipyrazole core of this compound suggests a strong potential for forming ordered structures through self-assembly. This process, driven by non-covalent interactions like hydrogen bonding and π-π stacking, can lead to the formation of complex supramolecular architectures. rsc.orgnih.gov

Future research could investigate the self-assembly behavior of this compound in various solvents and conditions. researchgate.net Understanding how individual molecules of this compound interact with each other could pave the way for the development of novel materials with interesting properties, such as gels, liquid crystals, or porous frameworks. These self-assembled materials could find applications in areas like sensing, catalysis, or controlled-release drug delivery systems.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to create materials with enhanced or entirely new functionalities. The amine and pyrazole functionalities of this compound make it an excellent candidate for integration into such hybrid systems. rsc.org

The nitrogen atoms in the pyrazole rings can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The amine group could serve as a reactive handle for grafting the molecule onto the surface of inorganic materials like silica (B1680970) or metal oxides, creating functionalized surfaces with tailored chemical properties.

Advanced Spectroscopic Probes for Molecular Interactions

The unique structure of this compound could be leveraged to develop advanced spectroscopic probes for studying molecular interactions. The molecule's fluorescence or NMR signals could be sensitive to its local environment, changing in response to binding with other molecules or ions.

For example, derivatives of this compound could be designed to bind selectively to specific metal ions or biomolecules. Upon binding, a change in the fluorescence emission or a shift in the NMR spectrum could be observed, providing a direct readout of the interaction. rsc.org Such probes would be invaluable tools for studying complex biological systems or for the development of new analytical methods for detecting specific analytes. Quantum chemical calculations could be used to predict and interpret the spectroscopic changes upon interaction with other molecules. dtu.dkmdpi.comresearchgate.net

Q & A

Q. Basic

- 1H/13C NMR : Identify amine protons (δ 2.5–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm). Aromatic pyrazole protons typically appear at δ 6.5–8.5 ppm.

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- FTIR : Detect N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

How can researchers resolve contradictions in kinetic data from studies on the reactivity of this compound under varying conditions?

Q. Advanced

- Control for environmental factors : Monitor temperature, humidity, and light exposure, which may alter reaction pathways.

- Statistical analysis : Apply ANOVA or multivariate regression to identify outlier data points.

- Replicate experiments : Use parallel reactions in controlled chambers (e.g., 1080 L chambers for gas-phase studies) to isolate variables like wall losses, which can account for ~30% of compound degradation .

What strategies are recommended for elucidating the mechanism of action in biological systems when initial assays show non-specific binding?

Q. Advanced

- Competitive binding assays : Use radiolabeled ligands (e.g., σ receptor antagonists) to assess specificity.

- Molecular docking : Perform in silico simulations to predict binding affinities for target receptors (e.g., σ1R or σ2R).

- Selective inhibition : Co-administer known inhibitors (e.g., haloperidol for σ receptors) to isolate target interactions .

What are the standard protocols for assessing the purity of this compound?

Q. Basic

- HPLC-UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.

- LC-MS : Detect trace contaminants via high-resolution mass spectrometry (HRMS).

- Melting point analysis : Compare observed values with literature data (±2°C tolerance) .

How can computational chemistry predict the stability and reactivity of derivatives of this compound?

Q. Advanced

- DFT calculations : Optimize geometries and calculate thermodynamic stability (ΔG of formation).

- Molecular dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous/organic media.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with observed reactivity .

What key considerations are needed for designing antimicrobial activity assays for derivatives of this compound?

Q. Basic

- Standardized MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Positive controls : Include ciprofloxacin or ampicillin to validate assay sensitivity.

- Cytotoxicity screening : Assess mammalian cell viability (e.g., MTT assays) to differentiate antimicrobial vs. toxic effects .

How should unexpected NMR splitting patterns in this compound be investigated?

Q. Advanced

- Variable temperature NMR : Determine if dynamic processes (e.g., tautomerism) cause splitting.

- 2D experiments (COSY, NOESY) : Identify scalar or dipolar couplings between protons.

- Isotopic labeling : Substitute 14N with 15N to simplify complex amine signals .

What methodologies determine reaction kinetics and intermediate species during synthesis?

Q. Advanced

- In situ FTIR/UV-Vis : Monitor real-time concentration changes of reactants and intermediates.

- Quench-flow techniques : Halt reactions at specific timepoints for LC-MS analysis.

- Kinetic isotope effects : Use deuterated reagents to probe rate-determining steps .

How should storage and stability testing be conducted to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.